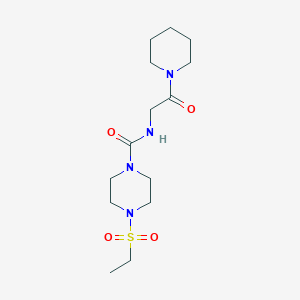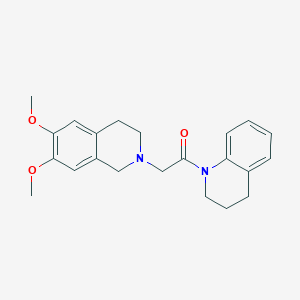
4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide is not fully understood. However, it has been suggested that 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide may also act by modulating the activity of ion channels in the brain, leading to its anticonvulsant effects.
Biochemical and Physiological Effects:
4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide has been shown to reduce seizure activity in animal models of epilepsy.
実験室実験の利点と制限
One of the advantages of using 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide in lab experiments is its relatively low toxicity. 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide has been shown to have a high therapeutic index, meaning that it has a wide margin of safety. Additionally, 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide is relatively easy to synthesize, making it a cost-effective compound to use in research. One limitation of using 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide. One area of research is the development of novel 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide and to determine its potential use in other disease states.
合成法
The synthesis of 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide involves the reaction of 1-(piperidin-2-yl)ethanone with 4-ethylsulfonylphenylhydrazine followed by the reaction with piperazine-1-carboxylic acid. The final product is obtained after purification through column chromatography.
科学的研究の応用
4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide has also been shown to have anticonvulsant activity in animal models of epilepsy. Additionally, 4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O4S/c1-2-23(21,22)18-10-8-17(9-11-18)14(20)15-12-13(19)16-6-4-3-5-7-16/h2-12H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDJQHQJCMXSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)NCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethylsulfonyl-N-(2-oxo-2-piperidin-1-ylethyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone](/img/structure/B7543084.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide](/img/structure/B7543085.png)
![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)
![4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543116.png)

![2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B7543129.png)

![4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7543147.png)

![N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B7543164.png)
![3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7543168.png)
![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]morpholine-2,4-dicarboxamide](/img/structure/B7543177.png)